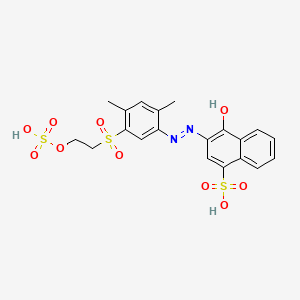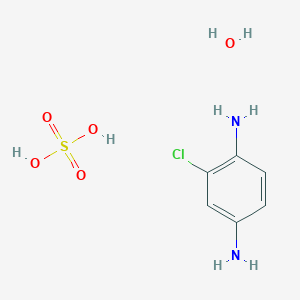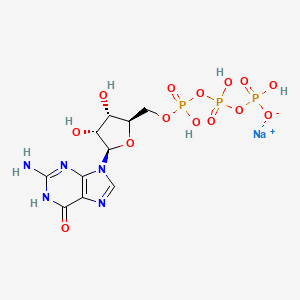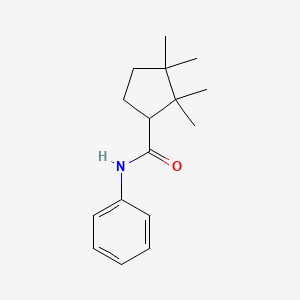![molecular formula C13H20N2O B13793531 [[(Aminocyclohexyl)amino]methyl]phenol CAS No. 84878-46-6](/img/structure/B13793531.png)
[[(Aminocyclohexyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(Aminocyclohexyl)amino]methyl]phenol: is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is known for its unique structure, which includes an aminocyclohexyl group attached to a phenol ring through an amino-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocyclohexyl)amino]methyl]phenol typically involves the reaction of cyclohexylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [[(Aminocyclohexyl)amino]methyl]phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenol and amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [[(Aminocyclohexyl)amino]methyl]phenol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [[(Aminocyclohexyl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Shares the cyclohexylamine group but lacks the phenol moiety.
Phenol: Contains the phenol group but lacks the aminocyclohexyl group.
Aminomethylphenol: Similar structure but with different substituents on the phenol ring.
Uniqueness: [[Aminocyclohexyl)amino]methyl]phenol is unique due to its combination of an aminocyclohexyl group and a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
84878-46-6 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[[(1-aminocyclohexyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H20N2O/c14-13(8-4-1-5-9-13)15-10-11-6-2-3-7-12(11)16/h2-3,6-7,15-16H,1,4-5,8-10,14H2 |
Clé InChI |
NTCJIMMJFPFSIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(N)NCC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


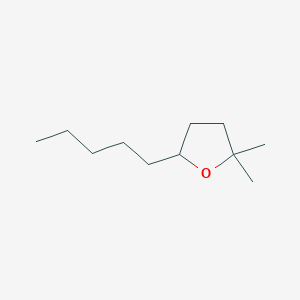
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

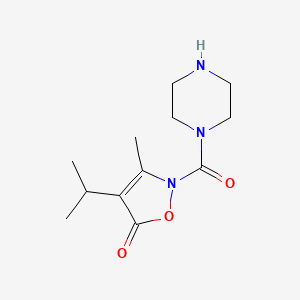
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
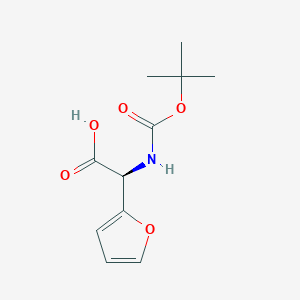
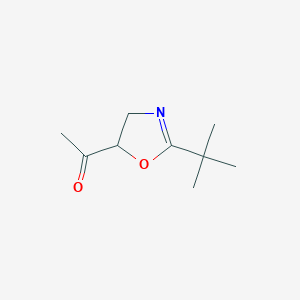
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
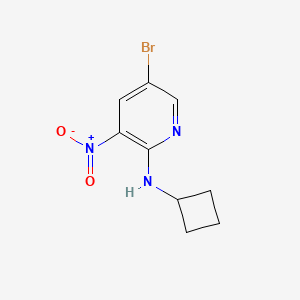
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
